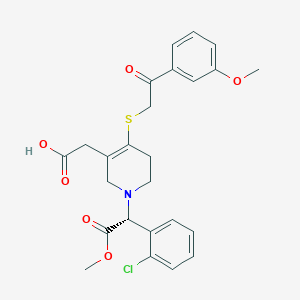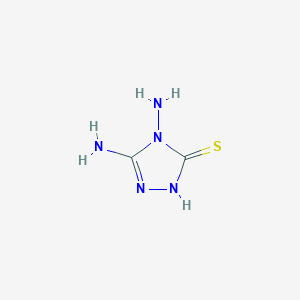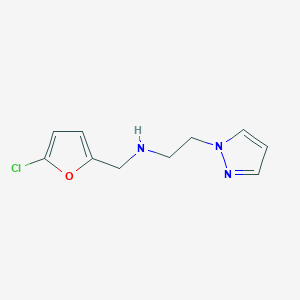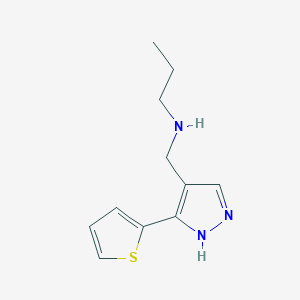
n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” is a synthetic organic molecule that features both an isoxazole and a pyrazole ring. These heterocyclic structures are often found in various pharmacologically active compounds, making this molecule of interest in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.
Formation of the Pyrazole Ring: Similarly, the pyrazole ring can be synthesized from appropriate starting materials.
Linking the Rings: The final step involves linking the isoxazole and pyrazole rings through an ethanamine bridge.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the heterocyclic rings.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups onto the rings.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of “n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: A similar compound with slight variations in the substituents on the rings.
n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-imidazol-1-yl)ethan-1-amine: Featuring an imidazole ring instead of a pyrazole ring.
n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-triazol-1-yl)ethan-1-amine: Featuring a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of isoxazole and pyrazole rings, which may confer unique chemical and biological properties compared to other similar compounds.
特性
分子式 |
C10H14N4O |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C10H14N4O/c1-9-7-10(13-15-9)8-11-4-6-14-5-2-3-12-14/h2-3,5,7,11H,4,6,8H2,1H3 |
InChIキー |
VVFGPJONLCHFOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)CNCCN2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)





![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)

